molecular formula C18H21BrN4O B2667205 N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide CAS No. 380626-12-0

N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide

Cat. No. B2667205
M. Wt: 389.297
InChI Key: ALSNWIVWTGYOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also usually mentioned.



Synthesis Analysis

This would involve a detailed step-by-step process of how to synthesize the compound from readily available starting materials. It would include the reagents, conditions, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity. What types of chemical reactions does it undergo? What are the products of these reactions?



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties like acidity or basicity, reactivity, etc.


Scientific Research Applications

ACAT Inhibitors for Cardiovascular Diseases

Compounds structurally related to N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide have been explored as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), suggesting potential for treating diseases involving ACAT-1 overexpression, such as atherosclerosis. Enhanced aqueous solubility and improved oral absorption were observed in these studies, indicating favorable pharmacokinetic properties for clinical application (Shibuya et al., 2018).

Anticonvulsant Activity

Piperazine derivatives have been synthesized and evaluated for their anticonvulsant activity, with some showing protection in animal models of epilepsy. This suggests potential therapeutic applications for compounds with similar structural features in the treatment of neurological disorders (Obniska et al., 2015).

Acetylcholinesterase Inhibitors for Alzheimer's Disease

Research into new thiazole-piperazine derivatives has identified potent inhibitors of acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. These findings highlight the potential of structurally similar compounds for developing new therapies for neurodegenerative disorders (Yurttaş et al., 2013).

Motilin Receptor Agonists for Gastrointestinal Disorders

Studies have identified small molecule motilin receptor agonists with promising pharmacokinetic profiles and potentiation of gastrointestinal contractions. These compounds could be useful in treating gastrointestinal motility disorders, indicating a potential research direction for compounds like N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide (Westaway et al., 2009).

Memory Enhancement

Research on piperazin-1-yl derivatives has explored their effects on memory enhancement in mice, suggesting the potential of similar compounds in treating cognitive impairments or enhancing cognitive abilities (Li Ming-zhu, 2008).

Anticancer Activity

The synthesis and evaluation of benzimidazole-piperazine derivatives have demonstrated significant anticancer activity against various human cancer cell lines. This suggests that compounds with similar structural features could be explored as potential anticancer agents (Boddu et al., 2018).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and first aid measures.


Future Directions

This would involve a discussion on the potential applications of the compound and what future research could be conducted.


properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O/c1-14-12-15(19)5-6-16(14)21-18(24)13-22-8-10-23(11-9-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSNWIVWTGYOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.